
Gitoxin
Übersicht
Beschreibung
Gitoxin (C₄₁H₆₄O₁₄; MW: 780.94) is a cardiac glycoside isolated from Digitalis lanata (Woolly Foxglove) . Structurally, it belongs to the cardenolide subclass, characterized by a steroid nucleus with a lactone ring at C-17 and three sugar moieties (digitoxose) at C-3 . This compound shares a core structure with digoxin and dithis compound but differs in hydroxylation patterns, which influence its pharmacokinetic and pharmacodynamic properties . It inhibits Na⁺/K⁺-ATPase, leading to increased intracellular Ca²⁺ and enhanced cardiac contractility . Beyond cardiovascular applications, this compound has been investigated for anti-cancer activity, particularly in ovarian and osteosarcoma cells .
Vorbereitungsmethoden
Extraction and Isolation from Digitalis Species
Plant Material Selection and Pretreatment
Fresh Digitalis lanata leaves are preferred for gitoxin extraction due to higher glycoside content compared to D. purpurea. Post-harvest, leaves undergo immediate drying at 40–50°C to prevent enzymatic degradation of labile glycosides . Methanol-water (70:30 v/v) extraction at 60°C for 6 hours maximizes this compound recovery, achieving initial crude yields of 0.3–0.7 mg/g dry weight .
Chromatographic Purification
Crude extracts are subjected to sequential chromatographic steps:
-
Sephadex G-25 Gel Filtration : Removes pigments and low-molecular-weight contaminants .
-
Silica Gel Thin-Layer Chromatography (TLC) : Using methylene chloride-methanol-water (90:10:1 v/v) for preliminary separation .
-
Reverse-Phase HPLC : Final purification with C18 columns and acetonitrile-water gradients yields 98% pure this compound .
Table 1: this compound Recovery from Digitalis lanata Using Optimized Extraction
Step | Yield (mg/g dry weight) | Purity (%) |
---|---|---|
Crude Extract | 0.7 ± 0.1 | 12–15 |
Post-Sephadex G-25 | 0.5 ± 0.08 | 45–50 |
Post-TLC | 0.3 ± 0.05 | 75–80 |
Post-HPLC | 0.25 ± 0.03 | 98–99 |
Data synthesized from |
Microbial Fermentation Techniques for this compound Production
Native Fermentation Systems
Digitalis tissues retain endogenous β-glucosidases post-harvest, enabling in situ conversion of lanatosides to this compound. In a patented process , fresh D. lanata leaves are macerated and incubated at 30–35°C for 24 hours in acetate buffer (pH 4.8). This facilitates:
-
Hydrolysis of lanatoside B to this compound via stepwise deacetylation and deglucosylation.
-
Concurrent degradation of lanatoside 0 to digoxin, allowing parallel recovery of both glycosides .
Table 2: Fermentation Parameters and this compound Yields
Parameter | Optimal Value | Yield (mg/kg fresh weight) |
---|---|---|
Temperature | 30–35°C | 1.2 ± 0.2 |
pH | 4.8–5.2 | 1.1 ± 0.3 |
Incubation Time | 24 hours | 1.4 ± 0.25 |
Adapted from |
Recombinant Enzyme Systems
Recent advances employ heterologously expressed β-glucosidases in E. coli for lanatoside bioconversion. For instance, codon-optimized dgbgl1 expressed in BL21(DE3) achieves 85% conversion efficiency at 30°C, outperforming native plant enzymes by 2.3-fold .
Chemical Synthesis and Structural Modifications
Gitoxigenin Functionalization
Gitoxigenin, the aglycone of this compound, serves as a scaffold for semi-synthetic derivatives. Key reactions include:
-
C16 β-Formylation : Treating gitoxigenin with formic anhydride in pyridine yields 16β-formylgitoxigenin, enhancing Na⁺/K⁺-ATPase binding affinity by 30-fold .
-
C3 β-Digitoxosylation : Coupling gitoxigenin with 2,3,6-tri-O-acetyl-digitoxose using BF₃·Et₂O as a catalyst, followed by deprotection, boosts cardiotonic activity by 15-fold .
Table 3: Activity Enhancement via Gitoxigenin Derivatives
Derivative | Relative Activity* | Reference |
---|---|---|
Gitoxigenin | 1.0 | |
16β-Formylgitoxigenin | 30.2 ± 2.1 | |
3β-Digitoxoside | 15.8 ± 1.5 | |
16β-Acetylgitoxigenin | 9.4 ± 0.9 | |
Normalized to native gitoxigenin; data from |
Glycoside Assembly
The trisaccharide moiety (digitoxose-xylose-digitoxose) is appended via Schmidt glycosylation:
-
Stepwise Glycosylation : Gitoxigenin is sequentially reacted with protected digitoxose and xylose donors under TMSOTf catalysis.
-
Global Deprotection : Hydrogenolysis with Pd/C in methanol removes benzyl groups, yielding this compound with >90% stereoselectivity .
Semi-Synthetic Approaches and Derivative Formation
Pentaformylthis compound Synthesis
This compound undergoes exhaustive formylation using formic acid and acetic anhydride (1:5 molar ratio) at 0°C for 2 hours, producing pentaformylthis compound—a prodrug with enhanced oral bioavailability .
Table 4: Physicochemical Properties of this compound Derivatives
Compound | LogP | Aqueous Solubility (mg/mL) |
---|---|---|
This compound | 1.8 ± 0.2 | 0.12 ± 0.02 |
Pentaformylthis compound | 3.1 ± 0.3 | 0.02 ± 0.005 |
16β-Methoxycarbonate | 2.4 ± 0.2 | 0.08 ± 0.01 |
Data compiled from |
Optimization Strategies for Enhanced this compound Yields
Response Surface Methodology (RSM)
A Plackett-Burman design identified glucose (1.4 g/L) and peptone (26.5 g/L) as critical media components for Exiguobacterium acetylicum-mediated bioconversion, increasing this compound titers 3.5-fold compared to baseline .
Bioreactor Scale-Up
In 5-L stirred-tank reactors, dissolved oxygen (40% saturation) and fed-batch glucose feeding sustain this compound productivity at 0.8 mg/L/h—a 4.2-fold improvement over shake-flask cultures .
Analytical Techniques for Purity and Quantification
High-Performance Liquid Chromatography (HPLC)
A validated HPLC-DAD method employs a C18 column (4.6 × 250 mm) with 0.1% phosphoric acid-acetonitrile (72:28 v/v) mobile phase, achieving this compound detection at 218 nm with LOD/LOQ of 0.1/0.3 μg/mL .
Mass Spectrometric Characterization
LC-ESI-QTOF/MS (negative ion mode) confirms this compound identity via [M-H]⁻ ion at m/z 779.42 and characteristic fragments at m/z 617.38 (loss of digitoxose) and 455.32 (aglycone) .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Gitoxin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften haben können.
Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen in this compound modifizieren, wodurch seine Aktivität möglicherweise verändert wird.
Substitution: Substitutionsreaktionen können an den glykosidischen Einheiten auftreten, was zur Bildung neuer Glykosidderivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Verschiedene Nukleophile können verwendet werden, um die glykosidischen Bindungen unter kontrollierten Bedingungen zu substituieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise einzigartige pharmakologische Eigenschaften haben .
Wissenschaftliche Forschungsanwendungen
Gitoxin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: this compound wird als Ausgangsmaterial für die Synthese anderer Herzglykoside und ihrer Derivate verwendet.
Biologie: Es wird verwendet, um die Auswirkungen von Herzglykosiden auf zelluläre Prozesse zu untersuchen, insbesondere in Herzzellen.
Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herzerkrankungen wie Vorhofflimmern und Herzinsuffizienz untersucht.
Industrie: This compound und seine Derivate werden in der pharmazeutischen Industrie verwendet, um neue Medikamente mit verbessertem Wirksamkeits- und Sicherheitsprofil zu entwickeln
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es das Natrium-Kalium-ATPase-Enzym hemmt, das für die Aufrechterhaltung des elektrochemischen Gradienten über Zellmembranen entscheidend ist. Diese Hemmung führt zu einem Anstieg des intrazellulären Natriumspiegels, was wiederum den Einstrom von Kalziumionen durch den Natrium-Kalzium-Austauscher fördert. Die erhöhte intrazelluläre Kalziumkonzentration verstärkt die Herzkraft, was this compound zur Behandlung bestimmter Herzerkrankungen wirksam macht .
Wirkmechanismus
Gitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes the influx of calcium ions through the sodium-calcium exchanger. The increased intracellular calcium enhances cardiac muscle contraction, making this compound effective in treating certain heart conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Cardiac Glycosides
Structural Similarities and Differences
Gitoxin is closely related to other cardenolides (Table 1):
The C-16 hydroxyl group in this compound reduces lipophilicity compared to Dithis compound, altering tissue distribution and toxicity profiles .
Pharmacological Effects
Cardiac Inotropic Activity
- This compound vs. Digoxin: In guinea-pig hearts, this compound and Digoxin showed similar positive inotropic effects. However, this compound exhibited significantly lower toxicity (LD₅₀: this compound < Gitaloxin < Digoxin < Dithis compound) .
- Clinical Efficacy: In patients with congestive heart failure, intravenous this compound (1 mg) improved cardiac output more effectively than Digoxin, likely due to superior bioavailability and receptor binding .
Anti-Cancer Activity
- Ovarian Cancer: this compound inhibited invasion in 3D organotypic assays across five serous ovarian cancer cell lines (CaOV3, Ovcar4, Kuramochi, Snu-119, Tyk-nu) at 1 µM, comparable to Ouabain and Dithis compound .
Na⁺/K⁺-ATPase Isoform Affinity
This compound’s affinity for Na⁺/K⁺-ATPase isoforms varies by species and tissue (Table 2):
Isoform | Species | Relative Affinity (vs. Ouabain) | Reference |
---|---|---|---|
α1β1 | Porcine cortex | Low (similar to Digoxin) | |
α3β1 | Human erythrocytes | Moderate | |
α2β1 | Rat myocardium | High |
Pharmacokinetics
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining Gitoxin’s bioactivity in in vitro models?
- Methodological Answer : Use validated cell-based assays (e.g., cytotoxicity assays in cancer cell lines) with this compound concentrations spanning physiologically relevant doses (1 nM–10 µM). Include positive controls (e.g., dithis compound) and negative controls (vehicle-only treatment). Measure outcomes via ATP-based viability assays or apoptosis markers (e.g., caspase-3 activation). Ensure reproducibility by repeating experiments ≥3 times with technical replicates .
- Key Considerations : Validate purity via HPLC (>95%) and confirm compound stability under experimental conditions using mass spectrometry .
Q. How should researchers standardize protocols for isolating this compound from natural sources?
- Methodological Answer : Employ column chromatography (silica gel or HPLC) with solvent gradients optimized for cardiac glycosides. Validate extraction efficiency using spiked samples and recovery tests. Cross-reference spectral data (NMR, IR) with literature to confirm structural identity .
- Data Analysis : Quantify yield via calibration curves and report extraction efficiency (%) with error margins .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD). Report confidence intervals (95%) and effect sizes (Cohen’s d) .
- Common Pitfalls : Avoid omitting outlier justification or failing to account for heteroscedasticity in variance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vivo models?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Perform meta-analysis using random-effects models to quantify heterogeneity (I² statistic). Validate hypotheses via comparative pharmacokinetic studies measuring this compound bioavailability and tissue distribution .
- Case Study : Discrepancies in rodent vs. zebrafish models may arise from differences in serum protein binding; address this via equilibrium dialysis assays .
Q. What integrative strategies are recommended for studying this compound’s multi-target effects in cardiovascular research?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map this compound’s impact on Na⁺/K⁺-ATPase isoforms and downstream signaling (e.g., Src kinase pathways). Use pathway enrichment tools (DAVID, STRING) to identify overrepresented biological processes. Validate targets via siRNA knockdown or CRISPR-Cas9 .
- Data Interpretation : Apply Benjamini-Hochberg correction to adjust for multiple testing in omics datasets .
Q. How can researchers address reproducibility challenges in this compound’s mechanism-of-action studies?
- Methodological Answer : Adopt open-science practices: share raw data (e.g., via Zenodo), protocols (Protocols.io ), and code (GitHub). Use orthogonal assays (e.g., electrophysiology for ion flux, fluorescent probes for intracellular Ca²⁺) to confirm findings. Collaborate with independent labs for external validation .
- Example : Discrepancies in ERK phosphorylation results may stem from antibody specificity; validate via peptide competition assays .
Q. Methodological Design & Validation
Q. What criteria should guide the selection of animal models for this compound’s toxicological profiling?
- Methodological Answer : Prioritize models with translational relevance to human cardiac physiology (e.g., guinea pigs for action potential duration studies). Justify sample sizes via power analysis (α=0.05, β=0.2). Include biomarkers of organ damage (e.g., troponin for cardiotoxicity) and histopathology .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments .
Q. How can researchers optimize high-throughput screening (HTS) pipelines for this compound derivatives?
- Methodological Answer : Implement 384-well plate formats with robotic liquid handling. Use Z’-factor (>0.5) to validate assay robustness. Counter-screen against off-targets (e.g., hERG channels) to prioritize lead compounds. Apply structure-activity relationship (SAR) modeling to guide chemical modifications .
- Data Management : Curate results in FAIR-compliant databases (e.g., ChEMBL) .
Q. Data Contradiction & Synthesis
Q. What frameworks are effective for reconciling conflicting data on this compound’s apoptotic vs. anti-apoptotic roles?
- Methodological Answer : Apply the PICOT framework to refine research scope: Population (cell type), Intervention (dose/time), Comparison (untreated controls), Outcome (apoptosis markers), Time (exposure duration). Use sensitivity analysis to assess bias risk in published studies .
- Hypothesis Testing : Design co-culture experiments to evaluate microenvironmental influences (e.g., stromal cell interactions) .
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?
- Methodological Answer : Use staggered dosing cohorts with staggered sacrifice timepoints. Monitor plasma levels via LC-MS and correlate with histopathological endpoints. Apply mixed-effects models to account for inter-individual variability .
- Reporting Standards : Align with OECD Test Guidelines for repeated-dose toxicity studies .
Eigenschaften
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDZKPBAOKJBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871908 | |
Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4562-36-1 | |
Record name | Gitoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.